9-Acridinamine, 6-chloro-2-methoxy-N-propyl-
Overview
Description
9-Amino-6-chloro-2-methoxyacridine (ACMA) is a cell-permeable fluorescent probe that intercalates into DNA . It selectively binds to poly (dA-dT) sequences with the fluorescence lifetime decreasing with incorporation of guanosine . It is used for labeling DNA and displays excitation/emission spectra of 411/475 nm, respectively .
Synthesis Analysis
The synthesis of ACMA involves the reaction of 6,9-Dichloro-2-methoxyacridine with phenol and ammonium carbonate . It is also used in the preparation of 9-amino-6-chloro-2-methoxyacridine, N’- (6-Chloro-2-methoxy-acridin-9-yl)-heptylamine and N,N’-bis- (6-chloro-2-methoxy-acridin-9-yl)-hexane-1,6-diamine .Molecular Structure Analysis
The molecular formula of ACMA is C14H11ClN2O . The molecular weight is 258.7 . The structure includes a 9-acridinamine core with a 6-chloro-2-methoxy substitution .Chemical Reactions Analysis
ACMA is a DNA intercalator that selectively binds to poly (d (A-T)) . The excitation of the ACMA-DNA complex is possible with most UV-light sources, making it compatible for use with both shorter- and longer-wavelength dyes .Physical And Chemical Properties Analysis
The boiling point of ACMA is predicted to be 522.1±50.0 °C . The density is predicted to be 1.317±0.06 g/cm3 . The pKa is predicted to be 7.21±0.10 .Mechanism of Action
ACMA intercalates into DNA and selectively binds to poly (dA-dT) sequences . The fluorescence lifetime decreases with the incorporation of guanosine . This property has been utilized in various studies to follow cation and anion movement across membranes and to study the proton-pumping activity of various membrane-bound ATPases .
Safety and Hazards
When handling ACMA, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .
properties
IUPAC Name |
6-chloro-2-methoxy-N-propylacridin-9-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-3-8-19-17-13-6-4-11(18)9-16(13)20-15-7-5-12(21-2)10-14(15)17/h4-7,9-10H,3,8H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDADDILQPHUTNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229970 | |
Record name | 9-Acridinamine, 6-chloro-2-methoxy-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79953-28-9 | |
Record name | 9-Acridinamine, 6-chloro-2-methoxy-N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079953289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Acridinamine, 6-chloro-2-methoxy-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.